molecular formula C22H26N2O3 B2720618 4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005294-50-7

4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2720618
CAS No.: 1005294-50-7
M. Wt: 366.461
InChI Key: LNIGXGXCTAXZSW-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex molecular structure, which includes an ethoxy group, an isobutyryl group, and a tetrahydroquinoline moiety attached to a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the ethoxy group or the tetrahydroquinoline ring.

    Reduction: This reaction can target the carbonyl groups within the compound.

    Substitution: This reaction can occur at the benzamide or tetrahydroquinoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high specificity and affinity, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: This compound shares a similar tetrahydroquinoline core but differs in the substituents attached to the benzamide moiety.

    1,2,3,4-tetrahydroisoquinoline analogs: These compounds have a similar core structure but may have different functional groups and biological activities.

Uniqueness

What sets 4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.

Properties

IUPAC Name

4-ethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-27-19-11-8-17(9-12-19)21(25)23-18-10-7-16-6-5-13-24(20(16)14-18)22(26)15(2)3/h7-12,14-15H,4-6,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIGXGXCTAXZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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